molecular formula C14H22O2 B14437000 3,5-Dimethyl-1-phenylhexane-3-peroxol CAS No. 78484-93-2

3,5-Dimethyl-1-phenylhexane-3-peroxol

Cat. No.: B14437000
CAS No.: 78484-93-2
M. Wt: 222.32 g/mol
InChI Key: AIUYYYOOIBPDMP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenylhexane-3-peroxol is an organic peroxide compound with the molecular formula C14H22O2. It is characterized by the presence of a peroxide functional group (-O-O-) attached to a hexane backbone, which is substituted with methyl groups at the 3rd and 5th positions and a phenyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-phenylhexane-3-peroxol typically involves the following steps:

    Formation of the Hexane Backbone: The hexane backbone can be synthesized through a series of alkylation reactions, starting from simpler hydrocarbons.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Peroxide Group: The peroxide group is introduced through the reaction of the hexane derivative with hydrogen peroxide (H2O2) under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenylhexane-3-peroxol can undergo various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.

    Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The methyl and phenyl groups can undergo substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,5-Dimethyl-1-phenylhexane-3-peroxol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenylhexane-3-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This sets it apart from other similar compounds that lack this functional group .

Properties

CAS No.

78484-93-2

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(3-hydroperoxy-3,5-dimethylhexyl)benzene

InChI

InChI=1S/C14H22O2/c1-12(2)11-14(3,16-15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3

InChI Key

AIUYYYOOIBPDMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CCC1=CC=CC=C1)OO

Origin of Product

United States

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